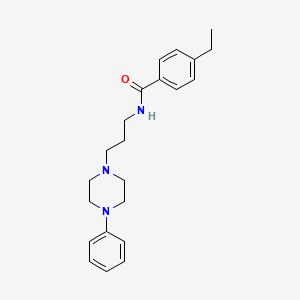

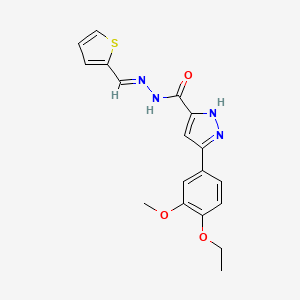

4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

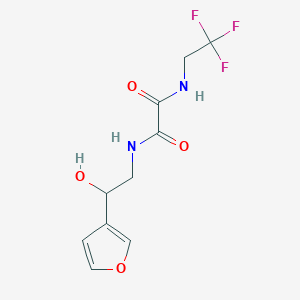

The compound "4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide" is a structurally complex molecule that is likely to be of interest in pharmacological studies due to its resemblance to compounds with known activity at opioid receptors. While the exact compound is not directly mentioned in the provided papers, there are several closely related compounds that have been synthesized and evaluated for their biological activities, particularly as opioid receptor agonists. These related compounds share structural motifs such as a benzamide core and a phenylpiperazine moiety, which are common in molecules that interact with opioid receptors .

Synthesis Analysis

The synthesis of related compounds involves the formation of a benzamide core with various substitutions that confer selectivity and potency towards opioid receptors. For example, the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs has been achieved through dehydration of benzhydryl alcohols and Suzuki coupling reactions of vinyl bromide . Another related compound, N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, was synthesized using an aryllithium reaction with carbon dioxide to introduce a radioisotope . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their interaction with opioid receptors. The presence of a phenylpiperazine or phenylpiperidine moiety is a common feature in these molecules, which is known to play a significant role in receptor binding and activation. The exact positioning and type of substituents on the benzamide core can greatly influence the compound's affinity and selectivity for different opioid receptor subtypes .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide core and the attached piperazine or piperidine rings. These compounds can undergo various chemical reactions, including alkylation, acylation, and coupling reactions, which are often used to modify the structure and optimize the pharmacological profile of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and melting point, are determined by their molecular structure. For instance, the introduction of an olefinic bond in the piperidine ring has been shown to increase the stability of these compounds against metabolic degradation by rat liver microsomes . The presence of fluorine atoms or other halogens can also affect the lipophilicity and, consequently, the bioavailability of these compounds .

Scientific Research Applications

Antifungal and Antimicrobial Applications

Antifungal Agents

A study by Laurent et al. (2010) synthesized a library of benzamidines, closely related to the query compound, evaluating their in vitro activity against Pneumocystis carinii, highlighting the potential of similar structures in antifungal therapies (Laurent et al., 2010).

Antimicrobial Activities

Temiz-Arpaci et al. (2021) designed benzoxazole derivatives with antimicrobial properties, demonstrating the versatility of benzamide analogs in combating microbial infections (Temiz-Arpaci et al., 2021).

Anticancer Properties

- Pyrazolopyrimidines Derivatives: Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines with potential anticancer and anti-5-lipoxygenase activity, indicating the therapeutic relevance of benzamide structures in oncology (Rahmouni et al., 2016).

Neuroprotective and Nootropic Effects

- Potential Nootropic Agents: Valenta et al. (1994) investigated 1,4-disubstituted 2-oxopyrrolidines for nootropic activity, suggesting that benzamide derivatives might offer cognitive enhancement benefits (Valenta et al., 1994).

Mechanism of Action

Target of Action

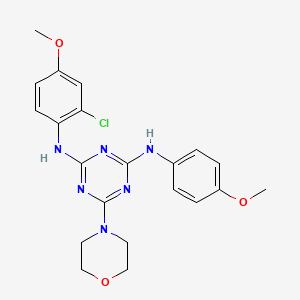

The primary targets of 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system .

Mode of Action

This compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the nervous system . The compound establishes important interactions with the main residues of the target enzymes .

Biochemical Pathways

By inhibiting AChE and BChE, this compound affects the cholinergic pathway . This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory processes . The increased availability of acetylcholine due to the inhibition of these enzymes can enhance the transmission of signals in the nervous system .

Result of Action

The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels . This can enhance signal transmission in the nervous system, potentially improving functions such as muscle movement and memory processes .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

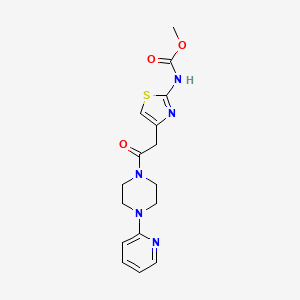

Compounds with a similar structure, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized and evaluated as potential acetylcholinesterase inhibitors . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Molecular Mechanism

Similar compounds have been shown to inhibit acetylcholinesterase, a key enzyme involved in neurotransmission .

properties

IUPAC Name |

4-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-2-19-9-11-20(12-10-19)22(26)23-13-6-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNJPOXJOZYWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)

![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)

![3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2540799.png)

![4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540800.png)